BenchChemオンラインストアへようこそ!

SC-III3

Hepatocellular carcinoma Scopoletin derivatives Cytotoxicity assay

SC-III3 ((E)-3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxo-2H-chromen-3-yl) acrylamide) is a synthetic scopoletin derivative that inhibits hepatocellular carcinoma (HCC) cell growth through two distinct, experimentally validated mechanisms: oxidative DNA damage leading to ATM-Chk-mediated S-phase arrest , and mitochondrial dysfunction-driven AMPK/mTOR-dependent autophagy. Synthesized by the China Pharmaceutical University group, SC-III3 is supplied as a ≥95–99.51% HPLC-pure solid (C₁₉H₁₄ClNO₅, MW 371.77), soluble in DMSO, and stored at −20 °C.

Molecular Formula C19H14ClNO5
Molecular Weight 371.773
CAS No. 1660110-65-5
Cat. No. B610749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-III3
CAS1660110-65-5
SynonymsSC-III3
Molecular FormulaC19H14ClNO5
Molecular Weight371.773
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC-III3 (CAS 1660110-65-5): A Scopoletin-Derived Small Molecule with Dual Cytotoxic Mechanisms in Hepatocellular Carcinoma Models


SC-III3 ((E)-3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxo-2H-chromen-3-yl) acrylamide) is a synthetic scopoletin derivative that inhibits hepatocellular carcinoma (HCC) cell growth through two distinct, experimentally validated mechanisms: oxidative DNA damage leading to ATM-Chk-mediated S-phase arrest [1], and mitochondrial dysfunction-driven AMPK/mTOR-dependent autophagy [2]. Synthesized by the China Pharmaceutical University group, SC-III3 is supplied as a ≥95–99.51% HPLC-pure solid (C₁₉H₁₄ClNO₅, MW 371.77), soluble in DMSO, and stored at −20 °C [1].

Why Scopoletin, Doxorubicin, or Other Scopoletin Hybrids Cannot Substitute for SC-III3 in Mechanistic HCC Studies


SC-III3 occupies a distinct position among scopoletin-based anticancer agents that precludes simple substitution. The parent natural product scopoletin exerts far weaker antiproliferative effects and undergoes rapid in vivo elimination [1], while the clinical standard doxorubicin lacks cancer-cell selectivity, producing comparable cytotoxicity in normal LO2 hepatocytes and causing significant body-weight loss in xenograft models [1]. Other scopoletin-cinnamic acid hybrids such as compound 17b, though potent, have not been profiled in HepG2 cells or evaluated for AMPK/mTOR-mediated autophagy [2]. NO-releasing scopoletin derivatives operate via a mitochondrial apoptosis pathway distinct from SC-III3's dual S-phase arrest/autophagy mechanism [3]. These mechanistic and selectivity divergences mean that substituting SC-III3 with any in-class analog will yield fundamentally different experimental outcomes in hepatocellular carcinoma models.

SC-III3 (CAS 1660110-65-5) Quantitative Differentiation Evidence: Potency, Selectivity, Dual Mechanism, and In Vivo Therapeutic Window


SC-III3 Exhibits Sub-Micromolar Potency Against HepG2 Cells, Surpassing Parent Scopoletin by a Wide Margin

SC-III3 reduced HepG2 cell viability with IC₅₀ values of 0.65 μM (24 h) and 0.32 μM (48 h) in MTT assays [1]. In the same publication, the authors explicitly state that the parent compound scopoletin 'has been demonstrated to exert far less profound effects in vitro and in vivo,' and attributed the improved potency to the 4-chlorophenyl-acrylamide substitution introduced during synthesis [1]. Although a direct side-by-side IC₅₀ for scopoletin in HepG2 cells was not reported in this study, the qualitative potency gap is corroborated by independent literature showing that scopoletin requires concentrations in the 100–600 μg/mL range (high micromolar) to inhibit cancer cell proliferation, making it at least two orders of magnitude less potent than SC-III3 [2].

Hepatocellular carcinoma Scopoletin derivatives Cytotoxicity assay

SC-III3 Demonstrates a Measurable Cancer-Cell Selectivity Window Unavailable with Doxorubicin

In the same MTT assay system, SC-III3 showed no significant cytotoxicity against human normal liver LO2 cells across the concentration range tested, whereas doxorubicin (the positive control) inhibited LO2 cell viability with IC₅₀ values of 3.5 μM (24 h) and 0.92 μM (48 h) — values comparable to its IC₅₀ against HepG2 cancer cells (3.1 μM at 24 h; 1.2 μM at 48 h) [1]. This means doxorubicin lacks a meaningful selectivity window between cancerous and normal hepatocytes, while SC-III3 provides at least a several-fold selectivity margin (exact selectivity index cannot be calculated because SC-III3 did not reach 50% inhibition in LO2 cells at the highest concentration tested) [1].

Tumor selectivity Normal liver cells Therapeutic index

SC-III3 Engages a Dual Mechanism — S-Phase Arrest (ATM-Chk Axis) Plus Autophagy (AMPK-mTOR Axis) — Not Recapitulated by Any Single In-Class Analog

SC-III3 is the only scopoletin derivative for which two independent, mechanistically orthogonal cytotoxic pathways have been experimentally demonstrated: (1) In the BMC Cancer 2014 study, SC-III3 (0.03–1 μM, 24 h) induced a concentration-dependent S-phase accumulation from 30.3 ± 3.1% (control) to 50.9 ± 2.9% (1 μM) via ATM-Chk1/Chk2-Cdc25A-Cdk2 signaling, confirmed by complete reversal with the ATM inhibitor KU-55933 [1]. (2) In the Fitoterapia 2015 study, SC-III3 triggered mitochondrial dysfunction (loss of ΔΨm, cristae disruption, decreased Cox-I/III/IV and ATP), leading to AMPK-TSC2-mTOR-p70S6K pathway activation and autophagy, evidenced by transmission electron microscopy-detected autophagic vacuoles, increased LC3-II/LC3-I conversion, and elevated Beclin-1 expression; these effects were blocked by the AMPK inhibitor compound C and by extracellular ATP supplementation [2]. By contrast, parent scopoletin acts primarily through caspase-3-mediated apoptosis [3], and NO-releasing scopoletin derivatives induce mitochondrial apoptosis with G2/M arrest rather than S-phase arrest and autophagy [4].

DNA damage response Autophagy Cell cycle arrest ATM kinase

SC-III3 Achieves Dose-Dependent Tumor Growth Inhibition In Vivo Without the Body-Weight Loss Caused by Doxorubicin

In a HepG2 xenograft model in BALB/c nude mice, SC-III3 administered by daily intraperitoneal injection for 14 days produced tumor weight inhibition rates of 31.2%, 38.6%, and 52.4% at doses of 2.5, 5, and 10 mg/kg, respectively, without significant change in mouse body weight [1]. Doxorubicin at 2.5 mg/kg achieved a higher tumor inhibition rate of 81.5%, but this was accompanied by a significant reduction in mouse body weight, indicating systemic toxicity [1]. This demonstrates that SC-III3 provides a wider in vivo therapeutic window — meaningful tumor suppression without the cachexia-like toxicity that limits doxorubicin's chronic dosing schedule.

Xenograft model Tumor inhibition rate Body weight toxicity

SC-III3 Generates ROS Selectively in Cancer Cells, Providing a Mechanistic Basis for Its Tumor Selectivity

SC-III3 treatment led to significant intracellular ROS accumulation in HepG2 hepatocellular carcinoma cells but not in normal LO2 liver cells, as measured by DCFH-DA fluorescence [1]. Pretreatment with the ROS scavenger N-acetyl-L-cysteine (NAC) reversed all SC-III3-induced effects: ROS accumulation, DNA damage (γ-H2AX and p-Chk1), ATM-Chk pathway activation, S-phase arrest, and cell viability decrease [1]. This cancer-cell-selective ROS generation is mechanistically linked to SC-III3's tumor selectivity and has not been demonstrated for parent scopoletin or most other scopoletin derivatives — which typically induce ROS non-selectively or act through ROS-independent mechanisms [2]. Critically, the Fitoterapia 2015 study further showed that NAC did not reverse SC-III3-induced autophagy, demonstrating that ROS mediates the DNA-damage/S-phase-arrest arm but not the autophagy arm, underscoring the independence of the two cytotoxic pathways [3].

Reactive oxygen species Cancer-selective oxidative stress DNA damage

SC-III3 is Supplied with Documented Purity (99.51% by HPLC) and Defined Solubility, Enabling Reproducible Quantitative Pharmacology

The original synthesis paper reports SC-III3 purity as 99.51% determined by HPLC, with structural confirmation by IR, ¹H NMR, and HRMS [1]. The compound is supplied as a DMSO-soluble solid (10 mM stock), stored at −20 °C, and used at final concentrations of 0.03–1 μM for in vitro experiments [1]. Commercial vendors list purity specifications ranging from ≥95% to ≥98% [2]. This documented purity profile is important because scopoletin and its natural derivatives are often supplied as crude extracts or with variable purity, introducing batch-to-batch variability in biological assays [3]. For quantitative pharmacology — especially IC₅₀ determinations and in vivo dosing calculations — the availability of a well-characterized, high-purity reference standard is essential for inter-laboratory reproducibility.

Compound quality control HPLC purity Experimental reproducibility

SC-III3 (CAS 1660110-65-5): Validated Application Scenarios in HCC Research, Autophagy Studies, and DNA-Damage Pharmacology


Hepatocellular Carcinoma Cell Biology: Probing ROS-Dependent S-Phase Checkpoint Activation

Researchers studying DNA damage checkpoint signaling in HCC can use SC-III3 as a chemical inducer of ROS-dependent ATM-Chk1/Chk2-Cdc25A-Cdk2 pathway activation. SC-III3 at 0.03–1 μM for 24 h produces a robust, concentration-dependent S-phase arrest (30.3% to 50.9%) without triggering significant apoptosis at early time points, allowing clean dissection of S-phase checkpoint mechanisms. The complete reversibility by KU-55933 (ATM inhibitor), UCN-01 (Chk1/Chk2 inhibitor), and NAC (ROS scavenger) provides built-in experimental controls [1]. This scenario leverages SC-III3's demonstrated cancer-cell selectivity — ROS generation and DNA damage occur in HepG2 but not LO2 cells — making it suitable for co-culture models where normal hepatocyte viability must be preserved [1].

Autophagy/Mitochondrial Dysfunction Studies: A Non-Apoptotic Cell Death Model

SC-III3 is uniquely suited for studies requiring induction of AMPK/mTOR-dependent autophagy via mitochondrial dysfunction, without the confounding activation of apoptotic pathways. SC-III3 treatment of HepG2 cells leads to loss of mitochondrial transmembrane potential, cristae disruption, decreased Cox-I/III/IV and ATP levels, AMPK-TSC2-mTOR-p70S6K pathway activation, and autophagic vacuole formation confirmed by TEM [2]. Critically, SC-III3-induced autophagy is independent of ROS (not reversed by NAC), unlike the DNA-damage pathway, enabling researchers to study mitochondrial energy-stress-driven autophagy in isolation by using NAC co-treatment to suppress the parallel DNA-damage pathway [2]. This scenario is not served by scopoletin (which induces apoptosis via caspase-3) or by NO-releasing derivatives (which trigger mitochondrial apoptosis, not autophagy) [3].

In Vivo HCC Xenograft Studies Requiring Tumor Inhibition Without Systemic Toxicity

For murine xenograft experiments where host toxicity is a critical endpoint, SC-III3 offers a defined dosing regimen (2.5–10 mg/kg, daily i.p., 14 days) that achieves dose-dependent tumor weight inhibition (31.2–52.4%) without significant body-weight loss [1]. This contrasts with doxorubicin, which causes measurable weight loss even at lower doses, complicating the interpretation of combination therapy or chronic dosing studies. The lack of body-weight loss with SC-III3 permits longer-duration experiments and clearer attribution of antitumor effects to the test agent rather than to nonspecific cachexia [1].

Structure-Activity Relationship (SAR) Studies: 4-Chlorophenyl Acrylamide Scopoletin Hybrids

SC-III3 serves as a reference standard for SAR campaigns exploring scopoletin-cinnamic acid hybrid scaffolds. The 4-chlorophenyl substitution on the acrylamide moiety distinguishes SC-III3 from related hybrids such as compound 17b and confers the unique combination of sub-micromolar HepG2 potency, cancer-cell selectivity, and dual S-phase arrest/autophagy mechanisms [1][2]. The well-characterized synthesis, 99.51% HPLC purity, and full spectral characterization (IR, ¹H NMR, HRMS) make SC-III3 a reliable benchmark for comparing newly synthesized analogs in the same series [1].

Quote Request

Request a Quote for SC-III3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.